Oral Bioavailability of Ampicillin from Sultamicillin Tosylate vs. Oral Ampicillin Alone: 2.17-Fold Increase
Sultamicillin tosylate delivers ampicillin with more than twice the oral bioavailability of ampicillin administered alone. In an open-label, multiple-crossover study in 16 healthy subjects, the relative oral bioavailability of ampicillin released from sultamicillin was 2.17 times that of an equivalent dose of ampicillin administered orally as the free drug [1]. By contrast, the enhancement of amoxicillin bioavailability by clavulanic acid was only 1.64-fold [1]. This demonstrates that the mutual prodrug strategy of sultamicillin imparts a substantially greater pharmacokinetic advantage for the β-lactam component than the simple physical co-administration used in amoxicillin/clavulanate formulations.
| Evidence Dimension | Relative oral bioavailability of the β-lactam component (ampicillin or amoxicillin) from prodrug vs. free drug |
|---|---|
| Target Compound Data | Ampicillin bioavailability factor 2.17 (from sultamicillin tosylate vs. oral ampicillin alone) |
| Comparator Or Baseline | Amoxicillin bioavailability factor 1.64 (from amoxicillin/clavulanate vs. oral amoxicillin alone); ampicillin alone set as reference = 1.0 |
| Quantified Difference | 2.17 vs. 1.64; a 32% greater relative bioavailability enhancement for sultamicillin/ampicillin vs. amoxicillin/clavulanate |
| Conditions | Open-label, multiple-crossover study; 16 healthy volunteers; single oral dose administration; ampicillin and sulbactam serum concentrations measured over time |
Why This Matters
For procurement decisions, this 2.17-fold bioavailability advantage means that an oral dose of sultamicillin tosylate provides systemic ampicillin exposure equivalent to more than double the same milligram dose of oral ampicillin, enabling effective oral therapy at lower total β-lactam doses.
- [1] Desager JP, Costermans J, Van Nieuwenhuyze Y, Harvengt C. Oral bioavailability of ampicillin and amoxycillin alone and bound in fixed proportions to sulbactam and clavulanic acid. J Int Med Res. 1989 Nov-Dec;17(6):532-538. View Source
